molecular formula C8H7BrO2S B2492189 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid CAS No. 1780167-43-2

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid

Cat. No.: B2492189
CAS No.: 1780167-43-2
M. Wt: 247.11
InChI Key: MCVRPFJRNYGCKP-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid (CAS 2231413-55-9) is a high-value, multifunctional building block in organic synthesis and pharmaceutical research. This compound features a thiophene ring core substituted with a bromine atom, a cyclopropyl group, and a carboxylic acid functional group, making it a versatile scaffold for constructing complex molecules. The cyclopropyl moiety is of significant interest in medicinal chemistry for its potential to improve the pharmaceutical properties of drug candidates by enhancing metabolic stability, influencing pharmacokinetics, and modifying conformational behavior . The presence of multiple reactive sites allows for sequential and selective derivatization. The carboxylic acid group can be used to form amides or esters, or serve as a directing group in metal-catalyzed C-H functionalization . Concurrently, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups to create diverse chemical libraries . This makes the compound particularly valuable in the synthesis of molecules with potential biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial agents . Furthermore, thiophene derivatives have established applications in material science and agrochemical research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-5-cyclopropylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVRPFJRNYGCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(S2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid typically involves the bromination of cyclopropylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene oxides or sulfoxides.

    Reduction Products: Reduced thiophene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. In material science, the compound’s electronic properties are crucial for its function in organic semiconductors.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₈H₇BrO₂S 247.11 1780167-43-2 Bromo, cyclopropyl, carboxylic acid Cross-coupling reactions; pharmaceutical intermediates
5-Bromo-4-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 235.49 123418-69-9 Bromo, chloro, carboxylic acid Higher halogen density may increase electrophilicity; limited solubility
4-Amino-5-bromo-2-thiophenecarboxylic acid C₅H₄BrNO₂S 222.06 89499-42-3 Bromo, amino, carboxylic acid Amino group enhances solubility and bioactivity; potential antibacterial uses
Thiophene-2,5-dicarboxylic acid C₆H₄O₄S 172.16 4282-31-9 Dual carboxylic acids Chelation agent; polymer/metal-organic framework synthesis
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide C₁₁H₁₀BrN₂OS 297.18 Not provided Bromo, pyridinyl amide Antibacterial agents; Suzuki-Miyaura coupling intermediates

Biological Activity

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a cyclopropyl group at the 5-position of the thiophene ring, with a carboxylic acid functional group at the 2-position. The molecular formula is C9H7BrO2SC_9H_7BrO_2S with a molecular weight of approximately 251.12 g/mol .

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to cancer cell proliferation.

Inhibition of Lactate Dehydrogenase (LDH)

One significant area of research is the inhibition of lactate dehydrogenase (LDH) , an enzyme that plays a crucial role in cancer metabolism. Inhibitors of LDH can disrupt the Warburg effect, where cancer cells preferentially convert glucose to lactate even in the presence of oxygen. This metabolic shift supports rapid cell growth and proliferation .

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma). These studies showed sub-micromolar suppression of cellular lactate output and significant inhibition of cell growth .
    • The IC50 values for these compounds were reported to be in the nanomolar range, indicating potent anticancer activity.
  • Mechanistic Insights :
    • Molecular docking studies suggest that this compound may interact with key amino acids in the active site of LDH, disrupting its function and leading to reduced lactate production .

Apoptosis Induction

Further investigations into apoptosis revealed that compounds related to this thiophene derivative could induce programmed cell death in cancer cells. For instance, studies indicated that certain derivatives led to an increase in early and late apoptosis rates compared to control groups .

Case Studies

Several case studies have focused on the biological activity of thiophene derivatives, including:

  • Study on Aurora A Kinase Inhibition :
    • A related compound was found to selectively inhibit Aurora A kinase, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in breast cancer cell lines (e.g., MCF-7). The IC50 for this compound was reported at approximately 168.78 µM , demonstrating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCompoundCell LineIC50 (µM)Mechanism
LDH InhibitionThis compoundMiaPaCa-2<1Disruption of aerobic glycolysis
Apoptosis InductionRelated thiophene derivativeMCF-7168.78Cell cycle arrest
CytotoxicityVarious thiophene derivativesA673<100Induction of apoptosis

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